molecular formula C11H13NO2 B1352361 3-Morpholinobenzaldehyde CAS No. 446866-87-1

3-Morpholinobenzaldehyde

Cat. No.: B1352361
CAS No.: 446866-87-1
M. Wt: 191.23 g/mol
InChI Key: LQORKFSMUOSSQM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Morpholinobenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with superoxide dismutases and glutathione reductase, disrupting cellular antioxidation systems . These interactions are crucial as they can inhibit microbial growth by destabilizing cellular redox homeostasis. The compound’s ability to act as a redox-active agent makes it a potent chemosensitizer, enhancing the efficacy of conventional antifungal agents .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by disrupting cellular antioxidation systems, leading to the inhibition of fungal growth . This disruption affects cell signaling pathways and gene expression, particularly in fungi such as Aspergillus fumigatus and Saccharomyces cerevisiae. The compound’s impact on cellular metabolism is also significant, as it interferes with the oxidative stress-response pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It targets cellular antioxidation components, such as superoxide dismutases and glutathione reductase, leading to the destabilization of redox homeostasis . This mechanism of action is crucial for its role as an antifungal agent and chemosensitizer, enhancing the sensitivity of fungal pathogens to conventional antifungal treatments .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the efficacy of this compound as an antifungal agent can be maintained over time, provided that it is stored under appropriate conditions . Long-term effects on cellular function include sustained inhibition of fungal growth and disruption of cellular antioxidation systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant toxic or adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox homeostasis. It interacts with enzymes such as superoxide dismutases and glutathione reductase, affecting metabolic flux and metabolite levels . These interactions are essential for its role as a redox-active agent, influencing cellular metabolism and oxidative stress-response pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that it reaches its target sites within the cell . The compound’s distribution is crucial for its efficacy as an antifungal agent and chemosensitizer .

Subcellular Localization

The subcellular localization of this compound is primarily within cellular compartments involved in redox homeostasis. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its activity and function, as it ensures that the compound reaches its intended targets within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Morpholinobenzaldehyde can be synthesized through a reaction between 3-bromobenzaldehyde and morpholine. The process involves the use of tris(dibenzylideneacetone)dipalladium as a catalyst . The reaction typically takes place in a solvent such as 1,4-dioxane under inert conditions to prevent oxidation .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Morpholinobenzaldehyde
  • 4-Piperidinobenzaldehyde
  • 4-Aminobenzaldehyde

Comparison: 3-Morpholinobenzaldehyde is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity. Compared to 4-morpholinobenzaldehyde, it has different steric and electronic effects, influencing its reactivity and interaction with other molecules. The presence of the morpholine ring also differentiates it from 4-piperidinobenzaldehyde and 4-aminobenzaldehyde, which have different functional groups and reactivity patterns .

Properties

IUPAC Name

3-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-9-10-2-1-3-11(8-10)12-4-6-14-7-5-12/h1-3,8-9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQORKFSMUOSSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428182
Record name 3-morpholinobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446866-87-1
Record name 3-(4-Morpholinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446866-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-morpholinobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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